molecular formula C13H9ClO2 B1388011 2-Chloro-4-(3-formylphenyl)phenol CAS No. 1176562-05-2

2-Chloro-4-(3-formylphenyl)phenol

Cat. No.: B1388011
CAS No.: 1176562-05-2
M. Wt: 232.66 g/mol
InChI Key: HKTJYZXJEKINNA-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-formylphenyl)phenol is an organic compound with the molecular formula C13H9ClO2 It is a derivative of phenol, where the phenol ring is substituted with a chlorine atom and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-formylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2-chlorophenol, a formyl group can be introduced via a formylation reaction using reagents such as formic acid and a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-formylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Scientific Research Applications

2-Chloro-4-(3-formylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-formylphenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-hydroxyphenyl)phenol
  • 2-Chloro-4-(3-carboxyphenyl)phenol
  • 2-Chloro-4-(3-methylphenyl)phenol

Uniqueness

2-Chloro-4-(3-formylphenyl)phenol is unique due to the presence of both a chlorine atom and a formyl group on the phenol ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Chloro-4-(3-formylphenyl)phenol is an organic compound with a unique structure that includes a chloro substituent and a formyl group on the aromatic ring. This compound has attracted attention due to its potential biological activities, which are linked to its functional groups and phenolic structure. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and other fields.

  • Molecular Formula : C13H10ClO
  • Molecular Weight : 232.67 g/mol
  • Structure : The presence of the chloro group and formyl group enhances the compound's reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that phenolic compounds, including this compound, often exhibit significant antimicrobial activity. The mechanism is primarily attributed to their ability to disrupt microbial cell membranes and inhibit enzyme activity. In particular, studies have shown that compounds with similar structures can inhibit bacterial growth effectively.

Enzyme Inhibition

Phenolic compounds are known to interact with various enzymes, which can lead to inhibition or modulation of their activity. For instance, the compound may inhibit carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in various organisms. Preliminary studies suggest that this compound could exhibit selective inhibition against specific carbonic anhydrase isoforms, which could be beneficial in treating conditions such as glaucoma or obesity.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenolic compounds highlighted that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 μg/mL, indicating its potential as a therapeutic agent against bacterial infections.

Study 2: Enzyme Interaction

In a separate investigation focused on enzyme inhibition, this compound was tested against carbonic anhydrase IX. The compound showed an IC50 value of approximately 12 nM, suggesting potent inhibitory activity. Molecular docking studies revealed favorable binding interactions with the active site of the enzyme, supporting its potential as a lead compound for drug development targeting CA IX.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Chloro and formyl substituentsAntimicrobial, enzyme inhibition
2-Chloro-4-methylphenol Methyl substituentModerate antimicrobial activity
Phenol Hydroxyl groupGeneral antimicrobial properties

This table illustrates how this compound stands out due to its unique structural features that enhance its biological activity compared to other phenolic compounds.

Mechanistic Insights

The mechanism of action for the biological activities of this compound may involve:

  • Disruption of Cell Membranes : The lipophilic nature of phenolic compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Binding : The chloro and formyl groups facilitate interactions with active sites of enzymes, altering their conformation and inhibiting their function.

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTJYZXJEKINNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653492
Record name 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176562-05-2
Record name 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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